REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][C:6]=1[Cl:15])(=O)C.[CH3:16][NH:17][CH3:18].Cl.CO>>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([N:17]([CH3:18])[CH3:16])(=[O:13])=[O:12])=[CH:7][C:6]=1[Cl:15]
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
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Name
|
|
Quantity
|
5.37 mL
|
Type
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reactant
|
Smiles
|
CNC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 2.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was then redissolved in MeOH (17.9 mL)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
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CONCENTRATION
|
Details
|
before being concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified via Biotage silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with (cyclohexane/EtOAc 80/20 to 60/40)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)S(=O)(=O)N(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 mg | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 15.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |